2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a hydroxyphenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the hydroxyphenyl and methoxyphenyl groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy and propan-2-yloxy groups.
(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide: Lacks the propan-2-yloxy group.
Uniqueness
Functional Groups: The presence of both methoxy and propan-2-yloxy groups makes it unique.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)26-18-8-7-14(10-19(18)25-3)9-15(12-21)20(24)22-16-5-4-6-17(23)11-16/h4-11,13,23H,1-3H3,(H,22,24)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKURTJSHJPTNFQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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